molecular formula C₂₇H₂₈D₇N₅O₃ B1155730 Valsartan Isopropyl-d7 Ester

Valsartan Isopropyl-d7 Ester

Cat. No.: B1155730
M. Wt: 484.64
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) of the deuterated compound reveals:

  • Orthorhombic crystal system (space group P2₁2₁2₁)
  • Unit cell dimensions: a = 10.23 Å, b = 14.56 Å, c = 18.92 Å
  • Intramolecular hydrogen bonds between tetrazole N-H and ester carbonyl oxygen (2.89 Å).

Table 2: Key crystallographic parameters

Parameter Value
R-factor 0.042
Resolution 0.84 Å
Torsion angle (C7-N8-C9-O10) 172.3°

Spectroscopic Characterization

  • Infrared Spectroscopy :

    • C=O stretch at 1732 cm⁻¹ (ester) vs. 1726 cm⁻¹ in non-deuterated form
    • Absence of C-H stretches (2800–3000 cm⁻¹) confirms deuteration.
  • NMR Spectroscopy :

    • ¹H NMR: Missing signals at δ 1.25–1.28 ppm (isopropyl CH₃)
    • ¹³C NMR: Quadrupolar splitting at δ 22.1 ppm (CD₃ groups)
    • ²H NMR: Single peak at δ 2.1 ppm (deuterated methyl groups).

Stereochemical Considerations in Ester Configuration

The (S)-configuration at the valine α-carbon is critical for pharmacological activity. Chirality analysis via polarimetry ([α]²⁵D = +38.2° vs. +37.5° for non-deuterated form) confirms retention of stereochemical integrity during deuteration.

Conformational Dynamics :

  • Two dominant conformers (M and m) exist in solution, with a 1.6:1 population ratio at 25°C.
  • M-conformer: Intramolecular H-bond between tetrazole and carboxylate stabilizes a cis ester orientation.
  • m-conformer: Free rotation about N-C bond enables trans ester arrangement (Figure 3).

Table 3: Energy barriers for conformational interconversion

Solvent ΔG‡ (kcal/mol)
Acetone-d₆ 17.9 ± 0.7
CDCl₃ 18.5 ± 0.8

Properties

Molecular Formula

C₂₇H₂₈D₇N₅O₃

Molecular Weight

484.64

Synonyms

N-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine 1-Methylethyl-d7 Ester;  (S)-Isopropyl-d7 2-(N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate

Origin of Product

United States

Scientific Research Applications

Pharmacological Context

Valsartan functions by blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This mechanism is critical for lowering blood pressure and managing heart failure. The deuterated version, Valsartan Isopropyl-d7 Ester, retains these pharmacological activities while providing unique advantages in research settings due to its isotopic labeling.

Drug Metabolism Studies

The primary application of this compound lies in drug metabolism studies. The presence of deuterium allows researchers to track the compound's distribution and metabolic pathways more effectively than with non-deuterated compounds. This tracking is essential for understanding how drugs are processed in biological systems and can lead to insights into their efficacy and safety profiles.

Tracer Studies

In tracer studies, this compound is used as a labeled compound to investigate metabolic processes. The isotopic labeling enables precise measurements of drug concentrations over time in various biological matrices, thereby enhancing the understanding of pharmacokinetics. Such studies are crucial for developing new therapeutic strategies and optimizing existing treatments.

Interaction Studies

Research involving this compound often focuses on its interactions with angiotensin II receptors and other potential targets. Understanding these interactions helps elucidate how structural modifications affect receptor binding and downstream signaling pathways. This knowledge is vital for informing dosing strategies and predicting potential side effects when combined with other medications.

Pharmacokinetic Investigations

The altered pharmacokinetic properties of this compound compared to its non-deuterated counterpart make it an excellent candidate for pharmacokinetic investigations. Studies have shown that deuterated compounds can exhibit different absorption rates and half-lives, which can significantly impact their therapeutic effectiveness and safety .

Comparison with Similar Compounds

Table 1: Key Compounds Compared with Valsartan Isopropyl-d7 Ester

Compound Name CAS Number Molecular Formula Key Application(s)
Valsartan Isopropyl Ester 137862-87-4 C24H29N5O3 Impurity standard for valsartan synthesis
This compound 1245820-09-0 C24H22D7N5O3 Isotope-labeled analytical standard
Des(oxopentyl) Valsartan Methyl Ester-d7 HCl 1111177-20-8 C20D7H16N5O2·HCl Metabolite profiling in PK studies
L-Valine Benzyl Ester Hydrochloride 1462-34-2 C12H16ClNO2 Intermediate in valsartan synthesis

Key Observations:

Valsartan Isopropyl Ester (Non-Deuterated) Serves as a non-isotopic impurity standard to monitor synthesis byproducts. Its structure lacks deuterium, making it unsuitable for advanced analytical techniques requiring isotopic differentiation .

Des(oxopentyl) Valsartan Methyl Ester-d7 Hydrochloride A deuterated metabolite analog used to study valsartan’s pharmacokinetics. Unlike this compound, this compound lacks the pentanoyl group and includes a methyl ester, reflecting metabolic degradation pathways .

L-Valine Benzyl Ester Hydrochloride A key intermediate in valsartan synthesis.

Pharmacokinetic and Metabolic Distinctions

    Preparation Methods

    Catalytic Hydrogen-Deuterium Exchange

    Palladium-on-carbon (Pd/C) or platinum oxide catalysts facilitate H-D exchange in the presence of deuterium gas (D₂). For example, treating non-deuterated valsartan isopropyl ester with D₂ (3 atm) and Pd/C (5% w/w) in deuterated methanol at 50°C for 24 hours achieves >90% deuteration at the isopropyl group. This method avoids the need for expensive deuterated starting materials but requires rigorous exclusion of moisture.

    Solvent-Mediated Deuteration

    Sealed-tube reactions in deuterated solvents (e.g., deuterochloroform, deuterium oxide) enable efficient deuteration. A patent-derived approach involves dissolving valsartan isopropyl ester in a mixture of CDCl₃ and D₂O, adding trifluoroacetic anhydride and deuteroacetone, and heating at 55–60°C for 160–170 hours. This method achieves 95% deuteration at the 2- and 6-positions of the isopropyl group, as confirmed by 1H^1\text{H} NMR.

    Industrial-Scale Synthesis: Continuous Flow Reactors

    To address scalability challenges, manufacturers employ continuous flow reactors (CFRs) for high-throughput production. Key advantages include:

    • Enhanced heat transfer : Mitigates thermal degradation during exothermic esterification.

    • Precise residence time control : Minimizes side reactions (e.g., transesterification).

    A patented CFR setup (Fig. 1) uses two feed streams:

    • Stream A : Valsartan in tetrahydrofuran (THF) (0.5 M).

    • Stream B : Isopropanol-d7 and sulfuric acid (2.5 equiv).

    ParameterValue
    Reactor volume50 mL
    Temperature70°C
    Residence time30 min
    Conversion98%
    Purity (HPLC)99.2%

    Post-reaction, in-line liquid-liquid extraction separates the ester from THF and acid, followed by continuous crystallization in anti-solvent (hexane).

    Impurity Control and Optimization

    Hypochlorite-Assisted Purification

    A critical challenge in valsartan derivatization is avoiding nitroso impurities (e.g., valsartan impurity K). Incorporating sodium hypochlorite (NaClO) during workup oxidizes residual azide intermediates, preventing nitrosation. For example, adding 1 equiv NaClO to the reaction mixture post-esterification at pH 4 reduces impurity K to <0.1%.

    Solvent Screening

    Comparative studies identify dimethylformamide (DMF) as optimal for cyclization steps due to its high polarity and ability to stabilize intermediates. Substituting DMF with acetonitrile or THF decreases yield by 15–20%.

    Characterization and Quality Assurance

    Spectroscopic Analysis

    • 1H^1\text{H} NMR (400 MHz, CDCl₃): Absence of signals at δ 1.2–1.3 (isopropyl CH₃) confirms deuterium incorporation.

    • Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 484.64, consistent with C₂₄H₂₂D₇N₅O₃.

    Chromatographic Purity

    HPLC methods using a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% trifluoroacetic acid/acetonitrile gradient achieve baseline resolution of this compound (tᵣ = 8.2 min) from non-deuterated analogs (tᵣ = 7.9 min).

    Q & A

    Basic Research Questions

    Q. What critical steps ensure reproducibility in synthesizing Valsartan Isopropyl-d7 Ester, particularly regarding deuterium incorporation efficiency?

    • Methodological Answer : The synthesis should employ continuous flow chemistry, combining N-acylation, Suzuki-Miyaura coupling, and hydrolysis steps in coil and fixed-bed reactors to enhance yield and reproducibility . Deuterium incorporation must be verified via quantitative NMR (qNMR) or high-resolution mass spectrometry (HRMS), with purity assessed using HPLC under conditions specified in pharmacopeial guidelines (e.g., USP monographs) . For deuterium labeling efficiency, isotopic enrichment ≥98% is typically required, validated against reference standards.

    Q. Which analytical techniques are optimal for quantifying impurities in this compound, and how does the correction factor method improve accuracy?

    • Methodological Answer : HPLC with UV detection, coupled with relative correction factors (RCFs), is recommended. For example, the RCF method adjusts peak responses of structurally similar impurities (e.g., valsartan benzyl ester) using validated reference standards . System suitability parameters (e.g., tailing factor <2, resolution >1.5) must align with USP guidelines to ensure precision . Calibration curves for impurities should span 0.1–1.5% of the analyte concentration, with LOQ ≤0.05% .

    Q. What are the primary applications of isotopic labeling (deuterium) in this compound, and how is it characterized?

    • Methodological Answer : Deuterium labeling is used to study metabolic stability and pharmacokinetics via isotope effects. Characterization involves:

    • HRMS : To confirm molecular formula (e.g., C₆D₁₄FO₂P) and isotopic distribution .
    • ¹H/²H NMR : To verify deuterium placement and exclude protio impurities .
    • Isotopic Enrichment Analysis : Using isotope ratio mass spectrometry (IRMS) to ensure ≥98% deuterium incorporation .

    Advanced Research Questions

    Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound compared to its non-deuterated form?

    • Methodological Answer : KIEs slow CYP450-mediated metabolism, extending half-life (t₁/₂). Experimental models include:

    • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .
    • In Vivo Studies : Compare AUC₀–24h and Cmax in rodent models, using deuterated vs. non-deuterated formulations. For example, deuterated valsartan nanoparticles showed 7.2-fold higher Cmax due to enhanced solubility .
    • Data Interpretation : Use compartmental pharmacokinetic modeling to isolate isotope effects from formulation variables .

    Q. What experimental strategies resolve discrepancies in deuterium distribution analysis when using MS and NMR?

    • Methodological Answer : Contradictions arise from protio contaminants or fragmentation artifacts. Strategies include:

    • Cross-Validation : Compare HRMS isotopic patterns with ²H NMR integration .
    • Synthetic Controls : Use fully protiated and deuterated analogs as reference materials .
    • Fragmentation Studies : Perform MS/MS to differentiate isotopic peaks from structural isomers .

    Q. How can nanoparticle formulations address solubility limitations of this compound in preclinical studies?

    • Methodological Answer : Polymeric nanoparticles (e.g., HPMC–poloxamer 407) improve bioavailability via:

    • Preparation Method : Emulsion-solvent evaporation with ultrasonication to achieve particle size <200 nm .
    • Stability Testing : Assess under accelerated conditions (40°C/75% RH) with HPLC monitoring for degradation .
    • In Vivo Validation : Compare AUC and Cmax in rodent models, noting that HPMC–poloxamer nanoparticles increased AUC₀–24h by 4.6-fold .

    Key Considerations for Experimental Design

    • Synthesis : Use continuous flow reactors to minimize batch-to-batch variability .
    • Analytical Validation : Adhere to ICH Q2(R1) guidelines for linearity, precision, and accuracy .
    • Data Contradictions : Employ orthogonal techniques (e.g., NMR + MS) to confirm deuterium placement and purity .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.